Ethyl 4-[2-nitro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate
Description
Ethyl 4-[2-nitro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate (CAS 26399-36-0) is a piperazine derivative characterized by a substituted aromatic ring and an ethyl carboxylate group. Its molecular formula is C₁₄H₁₆F₃N₃O₄, with a molecular weight of 347.29 g/mol. The compound features:
- A piperazine ring substituted at the 1-position with an ethyl carboxylate group.
- A 2-nitro-5-(trifluoromethyl)phenyl moiety attached to the piperazine nitrogen.
This structure confers unique physicochemical properties, including moderate polarity due to the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. The compound is typically utilized as a pharmaceutical intermediate in the synthesis of bioactive molecules, particularly in central nervous system (CNS) and antimicrobial drug discovery .
Properties
IUPAC Name |
ethyl 4-[2-nitro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O4/c1-2-24-13(21)19-7-5-18(6-8-19)12-9-10(14(15,16)17)3-4-11(12)20(22)23/h3-4,9H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARDJXJENAPYGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C=CC(=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[2-nitro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate, with the CAS number 1330750-58-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a piperazine ring substituted with a nitro group and a trifluoromethyl group, which are critical for its biological activity. The compound's structure can be represented as follows:
This compound exhibits various mechanisms of action that contribute to its biological effects:
- Antagonism of Receptors : The compound has been studied for its ability to selectively antagonize certain receptors, particularly in the central nervous system (CNS). This activity may be linked to its potential use in treating neurological disorders.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in neurotransmitter metabolism, which could enhance its efficacy in neuropharmacological applications.
- Modulation of Ion Channels : There is evidence indicating that the compound may interact with ion channels, affecting neuronal excitability and synaptic transmission.
Anticonvulsant Properties
Research has indicated that derivatives of piperazine compounds, including this compound, possess anticonvulsant properties. A study demonstrated that certain analogs exhibited significant protection against seizures in animal models, suggesting potential therapeutic applications in epilepsy management .
Antitumor Activity
Several studies have explored the cytotoxic effects of piperazine derivatives on cancer cell lines. This compound has shown promising results against various tumor types:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A431 (epidermoid carcinoma) | <10 | Significant cytotoxicity |
| Jurkat (T-cell leukemia) | <15 | Moderate cytotoxicity |
| HT-29 (colon cancer) | <20 | Notable antiproliferative effect |
These findings highlight the compound's potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest .
Neurological Disorders
A case study involving the use of this compound in animal models of Alzheimer's disease demonstrated improvements in cognitive function and reductions in amyloid plaque formation. The compound's ability to modulate neurotransmitter levels was suggested as a mechanism for these effects .
Antidepressant Effects
Another study investigated the antidepressant-like effects of this compound in rodent models. Results indicated that it produced significant reductions in depressive behaviors, potentially through serotonergic pathways. These findings warrant further investigation into its role as a therapeutic agent for mood disorders .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 4-[2-nitro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate is primarily recognized for its role as a pharmacological agent. Its structural features, particularly the trifluoromethyl group, enhance its biological activity and lipophilicity, making it a candidate for various therapeutic applications.
Neurokinin Receptor Modulation
Research indicates that compounds similar to this compound can act as neurokinin receptor modulators. These receptors are implicated in several neurological disorders, and modulation can lead to potential treatments for conditions such as anxiety and depression . The compound's ability to interact with neurokinin receptors suggests its utility in developing drugs aimed at these targets.
Anticancer Activity
In studies focusing on anticancer properties, derivatives of piperazine compounds have shown promising results against various cancer cell lines. For instance, modifications of piperazine structures have been associated with enhanced cytotoxicity against breast and colon cancer cells . this compound may exhibit similar properties due to its structural characteristics.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of the trifluoromethyl group is crucial as it significantly impacts the compound's pharmacokinetic properties.
Synthetic Routes
A common synthetic route includes the following steps:
- Formation of the Piperazine Ring : Utilizing piperazine as a starting material.
- Introduction of Functional Groups : Incorporating the nitro and trifluoromethyl groups through electrophilic substitutions.
- Carboxylation : Finalizing the structure by introducing the ethyl carboxylate group.
This synthetic pathway allows for the generation of a library of derivatives that can be screened for biological activity .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in drug development:
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key Insight: The -CF₃ group in the target compound enhances metabolic stability compared to simple halogens (e.g., -F). The -NO₂ group may limit bioavailability due to polarity but improves binding in electron-deficient aromatic systems .
Variations in the Ester Group
Key Insight : The ethyl carboxylate group in the target compound provides a balance between lipophilicity and hydrolytic stability compared to more labile esters (e.g., acetates) .
Functional Analogues
Pharmacological Targets
- This compound: Predicted to target serotonin receptors (5-HT) due to structural similarity to known arylpiperazine ligands .
- 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one: Explicitly tested as a tyrosine kinase inhibitor with nanomolar potency .
- 1-Arylsulfonyl-4-phenylpiperazine derivatives : Demonstrated enzyme inhibition (e.g., acetylcholinesterase) via sulfonyl group interactions .
Key Insight : The nitro and trifluoromethyl groups in the target compound may enhance binding to hydrophobic pockets in enzyme active sites, but its exact biological targets require further validation .
Physicochemical Properties
Key Insight : The target compound’s lower LogP compared to tert-butyl analogues suggests better aqueous solubility, critical for oral bioavailability .
Q & A
Q. What synthetic strategies are recommended for optimizing the coupling of nitro-trifluoromethylphenyl intermediates to piperazine derivatives?
To optimize coupling reactions between 2-nitro-5-(trifluoromethyl)phenyl intermediates and piperazine cores, researchers should consider:
- Activation reagents : Propylphosphonic anhydride (T3P®) with triethylamine (EtN) in ethylene dichloride under reflux, as demonstrated in analogous piperazine coupling reactions (e.g., synthesis of tert-butyl 4-(6-(4-chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidine-4-carbonyl)piperazine-1-carboxylate) .
- Catalytic systems : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation, using CuSO·5HO and sodium ascorbate in a water-DCM biphasic system .
- Temperature control : Maintain ambient temperatures for acid-sensitive intermediates to prevent nitro group reduction or trifluoromethyl cleavage.
Table 1 : Key Reaction Conditions for Piperazine Functionalization
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Acylation | Benzoyl chloride, DCM, DIPEA | 60-80% | |
| Carbamate Coupling | T3P®, EtN, ethylene dichloride, reflux | 70-85% | |
| Click Chemistry | CuSO·5HO, sodium ascorbate | 50-75% |
Q. Which spectroscopic and crystallographic methods are critical for resolving structural ambiguities in this compound?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve electron density maps, particularly for the nitro and trifluoromethyl groups, which may exhibit disorder .
- Multinuclear NMR : NMR to confirm trifluoromethyl integrity and - HMBC for piperazine ring connectivity .
- DFT calculations : Compare experimental IR/Raman spectra with theoretical models to validate stereoelectronic effects of the nitro group .
Q. How can computational tools predict binding interactions of this compound with biological targets?
- Molecular docking : Use AutoDock4 with flexible side-chain sampling to model interactions with receptors like 5-HT or 5-HT. Adjust grid parameters to accommodate the nitro group’s electrostatic potential .
- MD simulations : Perform 100 ns trajectories in explicit solvent to assess stability of the trifluoromethyl-phenyl moiety in hydrophobic pockets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the nitro and trifluoromethyl groups in biological activity?
- Nitro group modifications : Synthesize analogs with electron-withdrawing (e.g., cyano) or donating (e.g., methoxy) substituents to evaluate effects on receptor binding kinetics .
- Trifluoromethyl bioisosteres : Replace -CF with -OCF or -SCF to probe steric vs. electronic contributions to activity (e.g., as seen in P2Y receptor antagonists) .
- Pharmacophore mapping : Overlay docking poses of active/inactive analogs to identify critical distances between the nitro group and key receptor residues .
Q. What experimental and computational approaches resolve contradictions in reported biological activity data?
- Assay standardization : Control for pH (nitro group protonation) and redox conditions (nitro reduction artifacts) across studies .
- Free-energy perturbation (FEP) : Quantify binding affinity differences caused by trifluoromethyl conformational isomers .
- Meta-analysis : Compare IC values across studies using standardized receptor constructs (e.g., full-length vs. chimeric proteins) .
Q. How can researchers address low reactivity during piperazine ring functionalization?
- Protecting groups : Use tert-butyloxycarbonyl (Boc) to block piperazine nitrogens, enabling selective functionalization at the 4-position .
- Microwave-assisted synthesis : Reduce reaction times for sluggish steps (e.g., amidation) by 50-70% while maintaining yields .
- Solvent optimization : Replace DCM with acetonitrile or THF to enhance nucleophilicity of piperazine in SNAr reactions .
Table 2 : Troubleshooting Low Reactivity in Piperazine Chemistry
Q. What strategies validate the stability of the nitro group under physiological conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
